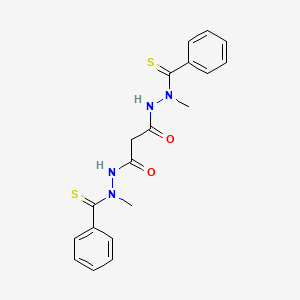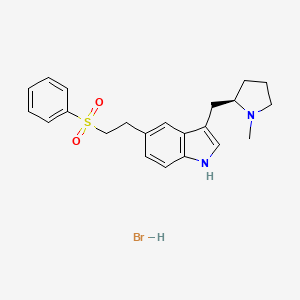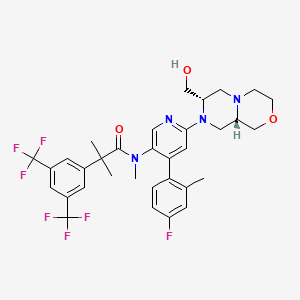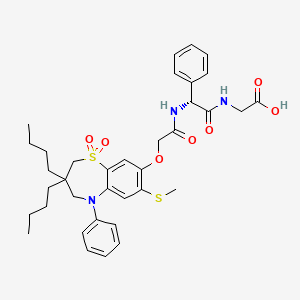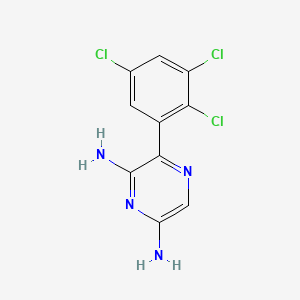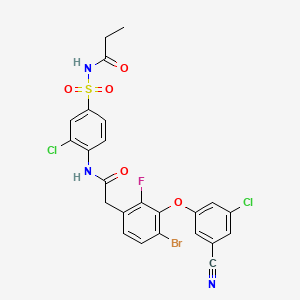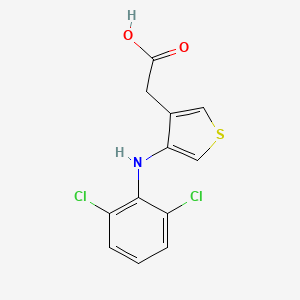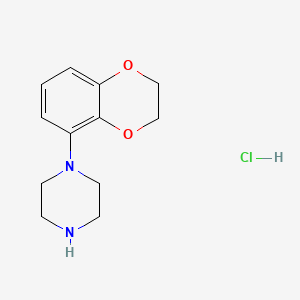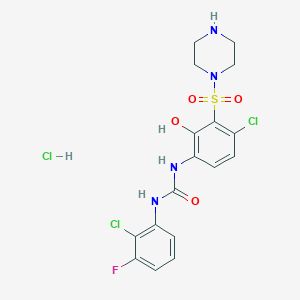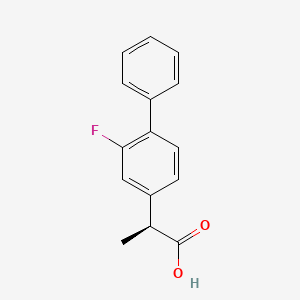
Esflurbiprofen
Übersicht
Beschreibung
Esflurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .
Synthesis Analysis
The synthesis of this compound involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate by improved Gomberg-bachmann reaction . Another study presents the synthesis of novel compounds by combining flurbiprofen with various substituted 2-phenethylamines .
Molecular Structure Analysis
This compound has a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol . The structure of this compound has been elucidated by elemental analysis, ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), mass spectrometry (MS), and single crystal X-ray crystallography .
Chemical Reactions Analysis
This compound undergoes reactions typical of other NSAIDs. It is a potent inhibitor of prostaglandin synthetase . The chemical structure of this compound has been elucidated by elemental analysis, ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), mass spectrometry (MS), and single crystal X-ray crystallography .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol . It has two hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Transdermales Analgetikum/Entzündungshemmendes Pflaster
Esflurbiprofen Mentholöl-Formulierung (SFP-Pflaster) ist ein pflasterartiges Pflaster, das this compound, ein nicht-steroidales Antirheumatikum (NSAR), als Wirkstoff enthält . Dieses Pflaster wird für die transdermale Applikation verwendet und bietet analgetische und entzündungshemmende Wirkungen . Die Formulierung wurde modifiziert, um die „Schwierigkeit der Entfernung“ nach der Anwendung zu verbessern und gleichzeitig eine ausreichende Klebkraft zu erhalten .
Behandlung von Halsschmerzen
Flurbiprofen, eine Art NSAR, wird in Form von 8,75 mg Lutschtabletten oder oromucosalen Sprays zur symptomatischen Linderung von Halsschmerzen angewendet . Trotz der niedrigen Dosis im Vergleich zu alternativen Flurbiprofen-Präparaten hat es sich bei der Linderung von Halsschmerzen-Symptomen als wirksam erwiesen .
Risikomanagement von hämorrhagischen Ereignissen
Es wurde eine systematische Überprüfung durchgeführt, um das Risiko hämorrhagischer Ereignisse mit einer Flurbiprofen-Dosis von 8,75 mg zu identifizieren . Die Überprüfung ergab begrenzte Hinweise auf das Risiko hämorrhagischer Ereignisse mit Flurbiprofen bei einer Dosis von 8,75 mg .
Behandlung von akuten Zerrungen, Verstauchungen oder Prellungen
This compound-Hydrogel-Pflaster wird zur Behandlung von akuten Zerrungen, Verstauchungen oder Prellungen der Extremitäten nach stumpfer Traumata wie Sportverletzungen eingesetzt . Das Pflaster hat sich als Placebo überlegen erwiesen und eine akzeptable lokale Verträglichkeit gezeigt .
Wirkmechanismus
Target of Action
Esflurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
This compound acts by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . By blocking this pathway, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever.
Pharmacokinetics
, it can be inferred from its parent compound, flurbiprofen. Flurbiprofen is readily absorbed after oral administration, and its plasma concentration is related to dosage . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response and alleviates associated symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can potentially interact with this compound and alter its effectiveness . Additionally, individual patient characteristics such as age, sex, and overall health status can also impact the drug’s action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51543-39-6 | |
| Record name | (+)-Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esflurbiprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esflurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does esflurbiprofen exert its anti-inflammatory and analgesic effects?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes. [] While the research provided doesn't delve into specific COX isoforms (COX-1 and COX-2), it's widely understood that NSAIDs exert their therapeutic effects by inhibiting these enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []
Q2: What makes this compound potentially more effective than other topical NSAIDs?
A2: Research suggests that this compound demonstrates efficient deep-tissue transfer. One study comparing this compound plaster (SFPP) to oral flurbiprofen tablets (FPTs) in patients with knee osteoarthritis found significantly higher concentrations of this compound in the synovium and synovial fluid after SFPP application. [] This targeted delivery to the site of inflammation may contribute to its enhanced efficacy compared to conventional topical NSAIDs.
Q3: Are there any studies comparing this compound to other topical NSAID formulations?
A3: Yes, a study investigating the adhesive characteristics of a modified this compound mentha oil formulation (SFP tape) compared its peel strength to other commercially available NSAID patches. [] While the study primarily focused on improving the ease of removal for the this compound patch, it highlighted the existence of various topical NSAID formulations available in the market.
Q4: Has the long-term safety and efficacy of this compound been evaluated in clinical settings?
A4: A long-term study involving 201 patients with osteoarthritis evaluated the efficacy and safety of this compound patches (SFPP). [] The study demonstrated statistically significant improvements in pain relief and other efficacy endpoints compared to placebo and flurbiprofen patches. Importantly, 161 patients completed the 52-week application period, suggesting a favorable long-term safety profile. []
Q5: Are there efforts to improve the formulation of this compound for better patient compliance?
A5: Researchers have explored modifying the formulation of this compound patches to address concerns regarding the difficulty of removal. [] By adjusting the adhesive properties, they aimed to reduce peel strength without compromising tack strength, ultimately enhancing patient comfort and compliance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


